An In-depth Technical Guide to 5-Bromo-2-chloropyrimidine-4-carboxylic acid: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-2-chloropyrimidine-4-carboxylic acid: A Keystone Building Block in Modern Drug Discovery
CAS Number: 933739-55-0
This guide provides an in-depth technical overview of 5-Bromo-2-chloropyrimidine-4-carboxylic acid, a crucial heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and strategic applications, particularly in the realm of kinase inhibitor discovery, supported by mechanistic insights and practical considerations.
Introduction: The Strategic Importance of a Densely Functionalized Pyrimidine
5-Bromo-2-chloropyrimidine-4-carboxylic acid is a trifunctionalized pyrimidine that has garnered significant attention in contemporary medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a bromine atom, and a chlorine atom. This unique arrangement allows for sequential and site-selective modifications, making it an invaluable scaffold for the construction of complex molecular architectures. The pyrimidine core itself is a well-established pharmacophore present in numerous approved drugs, particularly in oncology and immunology. The strategic placement of the halogen atoms provides two distinct handles for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid moiety offers a versatile point for amide bond formation, esterification, or introduction of other functionalities.
Synthesis and Mechanistic Considerations
The synthesis of 5-Bromo-2-chloropyrimidine-4-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic strategy involves the initial preparation of a suitable pyrimidine precursor followed by the introduction of the carboxylic acid functionality.
Synthesis of the Precursor: 5-Bromo-2-chloropyrimidine
A frequently employed precursor for the synthesis of the title compound is 5-bromo-2-chloropyrimidine (CAS: 32779-36-5). Several synthetic routes to this intermediate have been reported, often starting from readily available pyrimidine derivatives.
A prevalent method involves the bromination and subsequent chlorination of 2-hydroxypyrimidine. The bromination can be achieved using various reagents, with a notable process utilizing tribromopyridine to avoid the use of highly toxic elemental bromine.[1] The subsequent chlorination of the resulting 5-bromo-2-hydroxypyrimidine is often carried out with phosphorus oxychloride (POCl₃).[1] However, due to the hazardous nature of POCl₃, alternative methods employing hydrochloric acid with a phase-transfer catalyst have been developed, offering a safer and more environmentally benign approach.[1]
Experimental Protocol: Synthesis of 5-Bromo-2-chloropyrimidine from 5-bromo-2-hydroxypyrimidine
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To a stirred solution of 5-bromo-2-hydroxypyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a phase-transfer catalyst like cetyltrimethylammonium chloride (0.1-0.2 eq).
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Add concentrated hydrochloric acid (excess) to the mixture.
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Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield 5-bromo-2-chloropyrimidine.
Carboxylation of 5-Bromo-2-chloropyrimidine
The introduction of the carboxylic acid group at the 4-position of the pyrimidine ring is a critical step. This is typically achieved through a metal-mediated carboxylation reaction. Two common approaches are lithiation or Grignard formation followed by quenching with carbon dioxide.
Conceptual Workflow for Carboxylation:
Caption: General workflow for the carboxylation of 5-bromo-2-chloropyrimidine.
Mechanistic Insight:
The C4-proton of the pyrimidine ring is acidic enough to be deprotonated by a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures, forming a highly reactive organolithium intermediate.[2] Alternatively, a Grignard reagent can be formed at the 4-position, although this may be more challenging due to the presence of other reactive sites. The resulting nucleophilic carbon at the C4-position then readily attacks the electrophilic carbon of carbon dioxide (dry ice is a common source), forming a carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid.[3]
Physicochemical and Spectroscopic Properties
Accurate characterization of 5-Bromo-2-chloropyrimidine-4-carboxylic acid is essential for its effective use in research and development.
| Property | Value (or predicted) | Source |
| CAS Number | 933739-55-0 | BLD Pharm[4] |
| Molecular Formula | C₅H₂BrClN₂O₂ | BLD Pharm[4] |
| Molecular Weight | 237.44 g/mol | BLD Pharm[4] |
| Appearance | Off-white to light yellow solid | Typical for this class of compounds |
| Melting Point | Not readily available in literature | - |
| Solubility | Soluble in polar organic solvents like DMSO, DMF | Inferred from structure |
| pKa | Expected to be in the range of 3-4 for the carboxylic acid | General knowledge of carboxylic acids |
Spectroscopic Characterization:
While a comprehensive set of publicly available, peer-reviewed spectra for 5-Bromo-2-chloropyrimidine-4-carboxylic acid is limited, data can often be obtained from commercial suppliers or through in-house analysis.[4] The expected spectroscopic features are as follows:
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¹H NMR: A single proton signal for the C6-H of the pyrimidine ring is expected, likely in the downfield region (δ 8.5-9.5 ppm) due to the electron-withdrawing nature of the adjacent nitrogen atoms and halogen substituents. The carboxylic acid proton will appear as a broad singlet, typically at δ > 10 ppm.
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¹³C NMR: The spectrum will show five distinct carbon signals. The carboxyl carbon will be in the range of δ 160-170 ppm. The carbons of the pyrimidine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents.
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IR Spectroscopy: Characteristic absorption bands will include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1730 cm⁻¹), and various C-N and C-X (X = Cl, Br) stretching and bending vibrations in the fingerprint region.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. The molecular ion peak (M⁺) and relevant fragmentation patterns will confirm the molecular weight and structure.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The trifunctional nature of 5-Bromo-2-chloropyrimidine-4-carboxylic acid makes it a highly valuable starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Strategic Functionalization in Kinase Inhibitor Synthesis
The differential reactivity of the C-Br and C-Cl bonds is a key advantage. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This allows for selective functionalization at the C5 position via reactions like Suzuki, Stille, or Buchwald-Hartwig amination, while leaving the C2-chloro substituent intact for subsequent modifications. The carboxylic acid at the C4 position can then be converted to an amide, which often serves as a key hydrogen bond donor or acceptor in the hinge-binding region of the kinase active site.
Reaction Selectivity Diagram:
Caption: Strategic, sequential functionalization of 5-Bromo-2-chloropyrimidine-4-carboxylic acid.
Application in the Synthesis of CDK and BTK Inhibitors
The pyrimidine scaffold is a common feature in many cyclin-dependent kinase (CDK) and Bruton's tyrosine kinase (BTK) inhibitors. While specific examples detailing the direct use of 5-Bromo-2-chloropyrimidine-4-carboxylic acid in the synthesis of a marketed drug are not readily found in the public domain, its structural motifs are present in many potent inhibitors under investigation. For instance, the 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The ability to introduce diverse substituents at the C4 and C5 positions allows for the exploration of the solvent-exposed regions of the kinase active site, which can significantly impact potency and selectivity.
The general strategy involves using the carboxylic acid to form an amide linkage with a desired amine-containing fragment. The bromine and chlorine atoms can then be sequentially displaced or used in cross-coupling reactions to introduce other key pharmacophoric features.
Safety, Handling, and Storage
As with all halogenated heterocyclic compounds, 5-Bromo-2-chloropyrimidine-4-carboxylic acid should be handled with appropriate safety precautions.
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Hazard Statements: Based on data for structurally related compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
5-Bromo-2-chloropyrimidine-4-carboxylic acid is a highly versatile and strategically important building block in modern drug discovery. Its trifunctional nature allows for a wide range of selective chemical transformations, making it an ideal starting material for the synthesis of complex and diverse libraries of compounds, particularly for targeting the kinase family of enzymes. A thorough understanding of its synthesis, reactivity, and handling is crucial for medicinal chemists aiming to leverage its potential in the development of novel therapeutics.
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